7-Bromo-6-chloropyrido[2,3-b]pyrazine 7-Bromo-6-chloropyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1823374-98-6
VCID: VC4824600
InChI: InChI=1S/C7H3BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h1-3H
SMILES: C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.48

7-Bromo-6-chloropyrido[2,3-b]pyrazine

CAS No.: 1823374-98-6

Cat. No.: VC4824600

Molecular Formula: C7H3BrClN3

Molecular Weight: 244.48

* For research use only. Not for human or veterinary use.

7-Bromo-6-chloropyrido[2,3-b]pyrazine - 1823374-98-6

Specification

CAS No. 1823374-98-6
Molecular Formula C7H3BrClN3
Molecular Weight 244.48
IUPAC Name 7-bromo-6-chloropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C7H3BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h1-3H
Standard InChI Key XRVLIAZLPDGRHR-UHFFFAOYSA-N
SMILES C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic pyrido[2,3-b]pyrazine scaffold, where a pyridine ring is fused with a pyrazine ring at the 2,3- and 3,2-positions, respectively. Bromine and chlorine atoms occupy the 7- and 6-positions, respectively, introducing steric and electronic effects that modulate reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H3BrClN3\text{C}_7\text{H}_3\text{BrClN}_3
Molecular Weight261.38 g/mol
SMILESC1=CN=C2C(=N1)C=C(C(=N2)Cl)Br
InChIKeyXRVLIAZLPDGRHR-UHFFFAOYSA-N

The SMILES notation delineates the fused rings and halogen positions, while the InChIKey provides a unique identifier for database searches .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase ion mobility.

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS (Ų)
[M+H]+243.92717139.8
[M+Na]+265.90911146.9
[M-H]-241.91261140.4

These values suggest moderate polarizability and adduct-dependent mobility, relevant for mass spectrometry-based analyses .

Synthetic Strategies and Optimization

Halogenation Approaches

The synthesis of 7-bromo-6-chloropyrido[2,3-b]pyrazine typically involves sequential halogenation of a pyrido[2,3-b]pyrazine precursor. A two-step protocol may include:

  • Bromination: Treatment with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C to introduce bromine at the 7-position.

  • Chlorination: Subsequent reaction with Cl2\text{Cl}_2 or a chlorinating agent (e.g., SOCl2\text{SOCl}_2) to install chlorine at the 6-position .

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from thieno[2,3-b]pyrazine syntheses , Suzuki-Miyaura coupling could functionalize the bromo-substituent. For example:

7-Bromo-6-chloropyrido[2,3-b]pyrazine+ArB(OH)2Pd(PPh3)4,base7-Aryl-6-chloropyrido[2,3-b]pyrazine\text{7-Bromo-6-chloropyrido[2,3-b]pyrazine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{7-Aryl-6-chloropyrido[2,3-b]pyrazine}

Optimized conditions (e.g., Na2CO3\text{Na}_2\text{CO}_3, 80°C, DME/H2_2O) may yield derivatives for structure-activity studies .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound’s low polar surface area (≈50 Ų) predicts limited aqueous solubility, favoring organic solvents like DMSO or DMF. Stability studies are lacking, but analogous halogenated heterocycles exhibit sensitivity to light and moisture, necessitating storage under inert conditions .

Computational Spectroscopy

While experimental spectra are unavailable, density functional theory (DFT) simulations could predict 1H^1\text{H}-NMR shifts. For instance, the deshielded proton at position 5 may resonate near δ 9.2 ppm due to electron withdrawal by adjacent halogens .

Future Directions and Research Opportunities

  • Synthetic Methodologies: Develop one-pot halogenation protocols to improve efficiency.

  • Biological Screening: Evaluate the compound’s activity against kinase targets or antimicrobial panels.

  • Computational Modeling: Predict ADMET properties to guide drug discovery efforts.

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